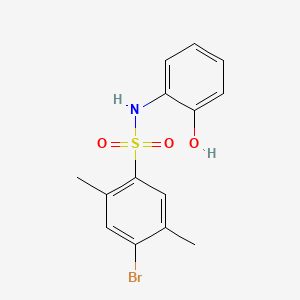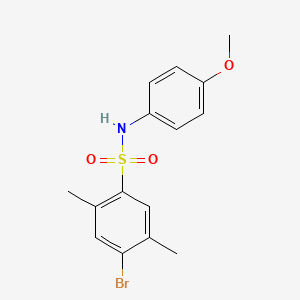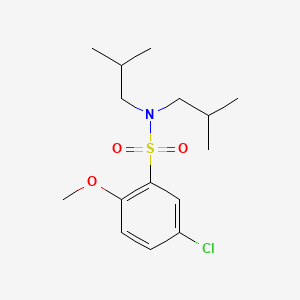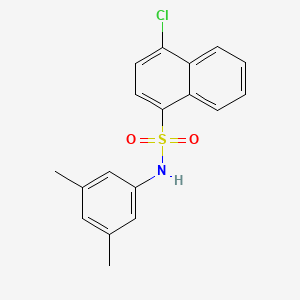
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNS and is synthesized using specific methods. The purpose of
Mecanismo De Acción
The mechanism of action of CDNS is not fully understood. However, studies have shown that it inhibits the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by CDNS may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
CDNS has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have an inhibitory effect on the growth of cancer cells. In addition, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNS has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also readily available from commercial sources. However, CDNS has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CDNS. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the treatment of various diseases. Another potential direction is the study of its herbicidal and fungicidal properties for use as a pesticide. Additionally, the study of CDNS for its potential use in water treatment and pollution control is an area of interest. Further research is needed to fully understand the mechanism of action of CDNS and its potential applications in various fields.
Conclusion:
In conclusion, CDNS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been studied for its potential use in medicine, agriculture, and environmental science. CDNS has several advantages for lab experiments but also has some limitations. There are several future directions for the study of CDNS, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
CDNS is synthesized using a specific method that involves the reaction of 4-chloro-naphthalene-1-sulfonyl chloride with 3,5-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields CDNS as a white crystalline solid with a melting point of 215-217°C.
Aplicaciones Científicas De Investigación
CDNS has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDNS has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating cancer, diabetes, and other diseases. In agriculture, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide. In environmental science, CDNS has been studied for its potential use in water treatment and pollution control.
Propiedades
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-9-13(2)11-14(10-12)20-23(21,22)18-8-7-17(19)15-5-3-4-6-16(15)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNALCJDHRSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
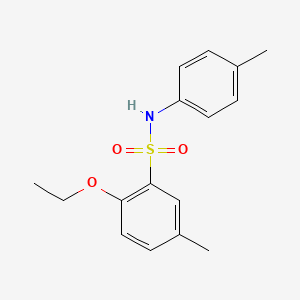

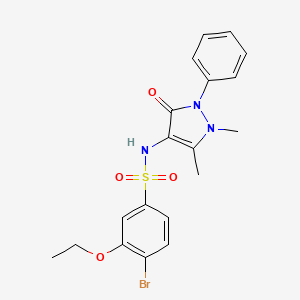
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
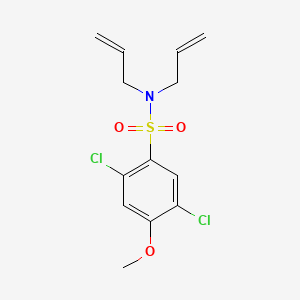
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
